molecular formula C16H38FNO B1357175 Tetrabutylammonium fluoride hydrate CAS No. 22206-57-1

Tetrabutylammonium fluoride hydrate

Cat. No. B1357175
CAS RN: 22206-57-1
M. Wt: 279.48 g/mol
InChI Key: UQCWXKSHRQJGPH-UHFFFAOYSA-M
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Description

Tetrabutylammonium fluoride hydrate is known to be a source of F− anion, used in nucleophilic fluorination reactions .


Synthesis Analysis

Tetrabutylammonium fluoride (TBAF) is prepared at low temperature by nucleophilic aromatic substitution of hexafluorobenzene with tetrabutylammonium cyanide . Adventitious water is scavenged during this synthesis by the generated hexacyanobenzene, which readily adds water under basic conditions .


Chemical Reactions Analysis

Tetrabutylammonium fluoride hydrate is used in various reactions such as aldol-type condensation reactions, Michael-type reactions, ring-opening reactions . It’s also used as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles . It’s known to be a powerful nucleophilic fluorinating agent .

Scientific Research Applications

1. Catalysis in Organic Synthesis Tetrabutylammonium fluoride (TBAF) demonstrates significant efficiency as a catalyst in organic synthesis. For instance, it catalyzes the [3 + 2] cycloaddition reaction of organic nitriles with trimethylsilyl azide under solventless conditions, leading to the formation of 5-substituted 1H-tetrazoles with high yields (Amantini et al., 2004). Additionally, TBAF has been used as a catalyst for the regioselective opening of epoxides with thiols, yielding β-hydroxy thioethers with high efficiency and regioselectivity (Albanese et al., 1994).

2. Fluoride Source in Chemical Reactions TBAF serves as a potent fluoride source for various chemical transformations. For example, it is used for deprotection and transesterification in nucleotide triesters (Ogilvie & Beaucage, 1979) and in the synthesis of highly functionalized cyclopentenes (Alishetty et al., 2018). Its application in silicon-carbon bond cleavage to generate in situ carbanions is also noteworthy (Pilcher & DeShong, 1996).

3. Application in Nucleotide Chemistry In the field of nucleotide chemistry, TBAF is utilized for removing protective groups from nucleotides and facilitating nucleotide triester transformations, leading to various phosphate esters. This application underscores its role in the synthesis of novel nucleotide analogues (Ogilvie & Beaucage, 1979).

4. Synthesis of Oxadiazoles and Tetrazoles TBAF is an effective catalyst in the synthesis of oxadiazoles and tetrazoles, important compounds in medicinal chemistry. Its use has been demonstrated in the efficient synthesis of 3,5-disubstituted-1,2,4-oxadiazoles (Gangloff et al., 2001) and 5-substituted 1H-tetrazoles (Amantini et al., 2004).

5. Role in Carborane Chemistry In the field of carborane chemistry, hydrated TBAF has been found more effective than the anhydrous salt for converting closo-carborane derivatives into nido-carborane anions. This process enables the preparation of new nido-carborane derivatives that are challenging to synthesize using other deboronating agents (Fox et al., 1996).

6. Investigation of Ionic Clathrate Hydrates TBAF is involved in the study of ionic clathrate hydrates. The formation and characteristics of these hydrates, such as their heats of fusion, are significant for understanding the properties of clathrate hydrates in general [(Rodionova et al., 2008)](https://consensus.app/papers/heats-fusion-tetrabutylammonium-fluoride-clathrate-rodionova/5576199b33635d0a8169e04344191383/?utm_source=chatgpt). These studies provide insights into the physical chemistry of clathrates, which have implications in fields like gas storage and molecular encapsulation.

7. Domino Reactions in Organic Chemistry TBAF plays a role in facilitating domino reactions involving ammonium acetylides and carbonyl compounds. It acts as a basic trigger for these reactions, leading to structurally diverse products. Such reactions are important for the development of new synthetic methodologies in organic chemistry (Tejedor et al., 2010).

8. Analytical Chemistry Applications In analytical chemistry, the presence of iodine as a common impurity in TBAF has been studied. This finding is crucial for understanding and mitigating the impact of such impurities in the development of fluoride sensors and other analytical applications (Brettell-Adams et al., 2018).

Safety And Hazards

Tetrabutylammonium fluoride hydrate causes severe skin burns and eye damage. It may also cause respiratory irritation . It’s advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It’s recommended to wear protective gloves, clothing, eye protection, and face protection, and to use it only outdoors or in a well-ventilated area .

Future Directions

Tetrabutylammonium fluoride hydrate has been used in various research studies. For example, it has been used in the synthesis of hemiaminal of indoles by using TBAF in water as a reusable reaction media . It has also been used in the preparation of alkyl fluorides . Future research may explore new applications and synthesis methods involving this compound.

properties

IUPAC Name

tetrabutylazanium;fluoride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.FH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCWXKSHRQJGPH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium fluoride hydrate

CAS RN

87749-50-6, 22206-57-1
Record name 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87749-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium fluoride- 30-hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
381
Citations
M UEKI - Journal of Synthetic Organic Chemistry, Japan, 1990 - jstage.jst.go.jp
溶媒和されていないフッ化物イオンが, 3 級 ア ミンに匹敵する塩基性を発揮することはよく知られ, 合 成的にも広 く利用 されている. しかしながら, 無 機塩はともかくフッ化第 4 ア ンモニウムのような…
Number of citations: 1 www.jstage.jst.go.jp
VY Komarov, TV Rodionova, IS Terekhova… - Journal of Inclusion …, 2007 - Springer
… Crystals of tetrabutylammonium fluoride hydrate were deposited under cooling and then were recrystallized twice. Further the hydrate crystals obtained were melted and the solution …
Number of citations: 84 link.springer.com
T Suginaka, H Sakamoto, K Iino, S Takeya… - Fluid phase …, 2012 - Elsevier
This paper reports an experimental study to measure the thermodynamic properties of ionic semiclathrate hydrate formed with tetrabutylphosphonium bromide. The thermodynamic …
Number of citations: 87 www.sciencedirect.com
H Nakayama, S Torigata - Bulletin of the Chemical Society of Japan, 1984 - journal.csj.jp
… generally unstable; and (6) judging from the hydration number, the crystal structure of the group I and III hydrates seems to be isomorphous with a tetrabutylammonium fluoride hydrate, …
Number of citations: 65 www.journal.csj.jp
H Nakayama, K Tsunakawa, M Kan\=… - Bulletin of the Chemical …, 1987 - journal.csj.jp
… It was found that (1) methyl alcohol could be intercalated within the tetrabutylammonium fluoride hydrate but not within the tetrabutylammonium propionate hydrate; (2) ethyl alcohol …
Number of citations: 1 www.journal.csj.jp
MA Fox, JAH MacBride, K Wade - Polyhedron, 1997 - Elsevier
… Abstract--The reactions of 1-(4-fluorophenyl)-l,2-dicarbadodecaborane(12) 1 and 1-(4-fluorophenyl)-l,7dicarbadodecaborane(12) 2 with tetrabutylammonium fluoride hydrate in …
Number of citations: 73 www.sciencedirect.com
EY Aladko, EG Larionov, TV Rodionova… - Journal of Inclusion …, 2010 - Springer
… The crystals of tetrabutylammonium fluoride hydrate were deposited under cooling and then were recrystallized twice. The crystals of cubic and tetragonal polyhydrates of …
Number of citations: 17 link.springer.com
JK Laha, GD Cuny - Synthesis, 2008 - thieme-connect.com
A method for the preparation of tetrazolo [1, 5-a] pyridines from 2-halopyridines, utilizing trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate, is described. In …
Number of citations: 13 www.thieme-connect.com
H Sun, SG DiMagno - Fluorination, 2020 - Springer
Fluorinated alkyl substituents appear widely in medicinal and pharmaceutical chemistry [1–7], and [18F]-fluorinated ethyl or propyl tags are increasingly common tools radiochemists …
Number of citations: 2 link.springer.com
A Prokopowicz, M Opallo - Solid state ionics, 2001 - Elsevier
… At the arbitrarily selected temperature of 250 K, the value of σ is approximately seven orders of magnitude larger than that of structurally related tetrabutylammonium fluoride hydrate: (C …
Number of citations: 13 www.sciencedirect.com

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